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molecular formula C6H14BrO4P B8349684 2-Bromoethyl diethyl phosphate

2-Bromoethyl diethyl phosphate

Cat. No. B8349684
M. Wt: 261.05 g/mol
InChI Key: YCQVNMKLANFADW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08017347B2

Procedure details

A solution of 2-bromo ethanol (1.42 mL, 20 mmol) and dry pyridine (3.23 mL, 40 mmol) in dry dichloromethane (25 mL) was cooled to 0° C. Diethyl chlorophosphate (3.36 mL, 23 mmol) was added dropwise and the reaction mixture was stirred at room temperature for 24 h. Diethyl ether (40 mL) and 1 N HCl (40 mL) were added and the organic layer was separated and washed consecutively with 1 N HCl and saturated NaHCO3 and dried over MgSO4. After evaporation of the solvents the residue was purified by column chromatography (silica gel, ethyl acetate/pentane 1:1) to give the product (4.85 g, 18.6 mmol, 93%) as light yellowish oil. 1H NMR (CDCl3, 400 MHz) δ=1.34 (dt, 6H, 2×CH3, 3J(H,H)=7.2 Hz, 4J(H,P)=1.2 Hz); 3.52 (t, 2H, CH2Br, 3J=6 Hz); 4.13 (dq, 4H, 2×CH2CH3, 3J(H,H)=7.2 Hz, 3J(H,P)=7.2 Hz); 4.28 (dt, 4H, 2×OCH2CH2Br, 3J(H,H)=6.4 Hz, 3J(H,P)=8.4 Hz). 13C NMR (CDCl3, 100.5 MHz) δ=16.0 (d, 2×CH3, 3J=6.8 Hz); 29.4 (d, CH2Br, 2J=7.6 Hz); 64.0 (d, OCH2, 2J=5.3 Hz); 66.5 (d, OCH2, 2J=5.3 Hz).
Quantity
1.42 mL
Type
reactant
Reaction Step One
Quantity
3.23 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.36 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Yield
93%

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][OH:4].N1C=CC=CC=1.[P:11](Cl)([O:16][CH2:17][CH3:18])([O:13][CH2:14][CH3:15])=[O:12].Cl>ClCCl.C(OCC)C>[CH2:14]([O:13][P:11](=[O:12])([O:16][CH2:17][CH3:18])[O:4][CH2:3][CH2:2][Br:1])[CH3:15]

Inputs

Step One
Name
Quantity
1.42 mL
Type
reactant
Smiles
BrCCO
Name
Quantity
3.23 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3.36 mL
Type
reactant
Smiles
P(=O)(OCC)(OCC)Cl
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed consecutively with 1 N HCl and saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvents the residue
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (silica gel, ethyl acetate/pentane 1:1)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)OP(OCCBr)(OCC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 18.6 mmol
AMOUNT: MASS 4.85 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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